molecular formula C6H8N2O3 B1296415 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 51985-95-6

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B1296415
CAS No.: 51985-95-6
M. Wt: 156.14 g/mol
InChI Key: LWNUKBMQSHAGKD-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS: 51985-95-6) is a pyrazole-based heterocyclic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It features a hydroxyl group at position 5, a methyl group at position 1, and a methyl ester at position 3 (Figure 1). This compound is commercially available with purities ranging from 95% to 97% and is commonly used as a synthetic intermediate in medicinal chemistry and agrochemical research . Its structural versatility allows for further functionalization, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

methyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(9)3-4(7-8)6(10)11-2/h3,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNUKBMQSHAGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318978
Record name Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51985-95-6
Record name 51985-95-6
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Record name Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
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Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme involved in the oxidative deamination of D-amino acids. This interaction can lead to the inhibition of the enzyme, thereby affecting the metabolic pathways involving D-amino acids. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, influencing their function and activity.

Biological Activity

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester (often referred to as 5-Hydroxy-pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential applications, supported by relevant data and case studies.

This compound has the molecular formula C6H8N2O3C_6H_8N_2O_3 and a molecular weight of 156.14 g/mol. Its structure features a pyrazole ring, which is known for its bioactive properties. The compound is characterized by the following physical properties:

PropertyValue
Molecular Weight156.14 g/mol
Melting Point150-156 °C
Density1.288 g/cm³
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate under reflux conditions, followed by crystallization from ethanol . This method allows for high yields and purity of the target compound.

Antimicrobial Properties

Research indicates that 5-Hydroxy-pyrazole exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of pyrazole compounds showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases . The antioxidant activity was measured using standard assays such as DPPH and ABTS, showing a dose-dependent response.

Enzyme Inhibition

5-Hydroxy-pyrazole has been investigated for its role as an enzyme inhibitor. Specifically, it has shown weak inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Inhibition percentages were recorded at around 30% at a concentration of 50 μM, indicating its potential as a lead compound for antimalarial drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, various pyrazole derivatives, including 5-Hydroxy-pyrazole, were tested against clinical isolates of bacteria. The results indicated that the compound exhibited notable antibacterial activity, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain .

Case Study 2: Antioxidant Potential

A comparative analysis of several pyrazole derivatives highlighted the antioxidant capacity of 5-Hydroxy-pyrazole. Using the DPPH assay, it was found that at concentrations above 50 µg/mL, the compound significantly reduced DPPH radical levels by over 70%, surpassing some established antioxidants .

Scientific Research Applications

Pharmaceutical Development

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating inflammatory and metabolic disorders. For instance, studies indicate that pyrazole derivatives can act as inhibitors for cyclooxygenase enzymes, which are critical in the inflammatory response .

Table 1: Pharmaceutical Applications of this compound

Application Description
Inhibitor of CyclooxygenaseDemonstrated efficacy in reducing inflammation and pain .
Development of Anti-inflammatory DrugsUsed as a precursor for synthesizing anti-inflammatory medications .
Metabolic Disorder TreatmentsPotential applications in managing metabolic syndrome and related conditions .

Agricultural Chemistry

In agricultural chemistry, this compound serves as a precursor for the development of agrochemicals, including fungicides and herbicides. Its ability to enhance crop protection and yield makes it valuable in sustainable agriculture practices. Research has indicated that pyrazole derivatives can improve the efficacy of crop protection agents .

Table 2: Agricultural Applications

Application Description
FungicidesEnhances crop protection against fungal pathogens .
HerbicidesImproves weed control and crop yield .
Agrochemical SynthesisActs as a building block for various agrochemical formulations .

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying pyrazole derivatives. It aids researchers in drug development and quality control processes by providing reliable methods for analysis. Techniques such as high-performance liquid chromatography (HPLC) utilize this compound to ensure the purity and concentration of pharmaceutical products .

Table 3: Analytical Applications

Application Description
Quality ControlUsed in HPLC to analyze pharmaceutical formulations .
Detection MethodsAssists in developing methods for identifying pyrazole derivatives .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways. Its role in understanding biological processes provides insights into potential therapeutic targets, especially concerning enzyme activity modulation .

Table 4: Biochemical Research Applications

Application Description
Enzyme Inhibition StudiesInvestigates effects on specific enzymes related to metabolic pathways .
Metabolic Pathway AnalysisProvides insights into biological processes that may lead to new therapies .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in developing novel materials such as polymers and coatings that require specific chemical stability and performance characteristics. Its integration into materials can enhance durability and functionality .

Table 5: Material Science Applications

Application Description
Polymer DevelopmentUsed to create polymers with enhanced properties .
CoatingsContributes to the formulation of protective coatings with improved performance .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester - 5-OH, 1-CH₃, 3-COOCH₃ C₆H₈N₂O₃ 156.14 Synthetic intermediate; potential bioactive scaffold
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid - 5-NH₂, 3-CH₃, 1-Ph, 4-COOH C₁₁H₁₁N₃O₂ 217.23 Antibacterial/antifungal activity; mp 156–157°C
3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester - 3-Cl, 1-CH₃, 5-SO₂NH₂, 4-COOCH₃ C₇H₁₀ClN₃O₄S 267.69 Potential sulfonamide-based drug candidate
5-(2,4,6-Triisopropylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester - 5-(2,4,6-Triisopropylphenyl), 3-COOCH₃ C₂₁H₂₈N₂O₂ 340.46 Bulky aromatic substituent for steric modulation
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester - 3-SCH₃, 4-COOCH₂CH₃, variable R groups at position 5 Variable Variable Analgesic and anti-inflammatory activities

Key Observations:

Methylsulfanyl groups (e.g., in ) may enhance lipophilicity, aiding blood-brain barrier penetration for CNS-targeted drugs .

Q & A

Basic: What are the established synthetic routes for 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using sodium azide (NaN₃) as a catalyst in dimethylformamide (DMF) at 50°C, followed by cooling and recrystallization from ethanol . Alternatively, reactions with acid anhydrides or chlorides (e.g., benzoyl chloride) under reflux conditions yield substituted pyrazole derivatives. Post-synthesis purification involves vacuum distillation or column chromatography. Key intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester are often functionalized at the amino group to introduce hydroxy or ester moieties .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .
  • ¹H-NMR : Assigns proton environments (e.g., methyl ester singlet at δ ~3.8 ppm, pyrazole ring protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry : Confirms molecular weight (m/z 156.14 for C₆H₈N₂O₃) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>95% by GC or HPLC) .

Advanced: How are pharmacological activities (e.g., analgesic/anti-inflammatory) systematically evaluated?

Methodological Answer:

  • In Vivo Models :
    • Analgesic Activity : Tail-flick test in rodents (latency time measurement post-administration) .
    • Anti-inflammatory Activity : Carrageenan-induced paw edema assay (reduction in swelling volume at 3–6 hours post-dose) .
  • Ulcerogenicity Assessment : Gastric lesion scoring in rodent stomachs post-treatment; compare with NSAIDs like indomethacin .
  • Dose Optimization : Dose-response curves (10–100 mg/kg) to determine EC₅₀ values and therapeutic indices .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing phenyl with methyl groups) to isolate activity-contributing moieties .
  • Statistical Validation : Use ANOVA or t-tests to compare replicate datasets across studies; control for variables like animal strain or solvent choice .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ulcerogenic vs. anti-inflammatory potency) to identify trends or outliers .

Advanced: What strategies optimize synthesis yield and regioselectivity?

Methodological Answer:

  • Catalyst Screening : Compare NaN₃ vs. TBHP (tert-butyl hydroperoxide) for cyclization efficiency .
  • Solvent Optimization : DMF (polar aprotic) vs. THF (low polarity) to influence reaction kinetics; DMF increases yield by stabilizing intermediates .
  • Temperature Control : 50°C for NaN₃-mediated reactions vs. reflux for acid chloride condensations .
  • Real-Time Monitoring : TLC or HPLC to track reaction progress and adjust conditions dynamically .

Advanced: How is compound stability assessed under varying storage conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Incubate at 40°C–60°C for 4 weeks; analyze degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .
  • Storage Recommendations : Store at –20°C under argon to prevent ester hydrolysis or oxidation .

Advanced: What computational methods predict bioactivity or metabolic pathways?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 or µ-opioid receptors .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and toxicity .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with analgesic potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
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